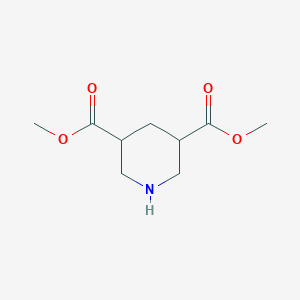

Dimethyl piperidine-3,5-dicarboxylate

Vue d'ensemble

Description

Dimethyl piperidine-3,5-dicarboxylate is a chemical compound belonging to the class of piperidine derivatives. Piperidines are saturated heterocyclic amine compounds that are widely used as building blocks in the synthesis of pharmaceutical and agrochemical compounds. This compound is particularly notable for its applications in organic synthesis and medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dimethyl piperidine-3,5-dicarboxylate can be synthesized through the hydrogenation of functionalized pyridines. The process involves the use of a stable, commercially available rhodium compound, Rh₂O₃, as a catalyst. The reaction requires mild conditions, typically involving the substrate, catalyst, and a hydrogen source .

Industrial Production Methods: Industrial production of this compound often involves the reduction of 3,5-dimethylpyridine using lithium triethylborohydride. This method is efficient and yields high purity products .

Analyse Des Réactions Chimiques

Types of Reactions: Dimethyl piperidine-3,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Hydrogenation of the compound can lead to the formation of piperidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation typically uses molecular hydrogen and a rhodium catalyst.

Substitution: Nucleophilic substitution reactions often use alkyl halides or acyl chlorides under basic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Piperidine derivatives.

Substitution: Various substituted piperidine compounds.

Applications De Recherche Scientifique

Organic Synthesis

DMPC serves as a crucial building block in the synthesis of complex organic molecules. Its unique piperidine ring structure allows for various modifications, making it suitable for creating diverse chemical entities.

Biological Studies

Research has indicated potential biological activities associated with DMPC:

- Enzyme Interaction: It may interact with specific enzymes or receptors, modulating their activity.

- Therapeutic Implications: Investigations are ongoing regarding its role as a precursor in drug synthesis, particularly in developing new pharmaceuticals targeting neurological disorders.

Medicinal Chemistry

DMPC is explored for its potential therapeutic applications:

- Drug Development: Its derivatives are being studied for efficacy against various diseases, including cancer and neurodegenerative conditions.

- Pharmacological Studies: The compound's interaction with biological systems is under examination to understand its pharmacodynamics and pharmacokinetics.

Data Tables

| Application Area | Description | Examples of Use |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Synthesis of piperidine derivatives |

| Biological Studies | Potential enzyme interactions and biological activity | Studies on enzyme inhibition |

| Medicinal Chemistry | Role in drug synthesis and therapeutic applications | Development of neuroprotective agents |

Case Study 1: Synthesis of Piperidine Derivatives

A recent study focused on utilizing DMPC as a precursor for synthesizing novel piperidine derivatives. By modifying the ester groups, researchers were able to create compounds with enhanced biological activity against specific cancer cell lines.

Case Study 2: Neuroprotective Properties

In another investigation, DMPC was evaluated for its neuroprotective effects in animal models of neurodegeneration. The results indicated that DMPC derivatives could significantly reduce neuronal loss and improve cognitive function.

Mécanisme D'action

The mechanism of action of dimethyl piperidine-3,5-dicarboxylate involves its interaction with various molecular targets. In medicinal applications, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .

Comparaison Avec Des Composés Similaires

3,5-Dimethylpiperidine: A precursor to tibric acid, typically prepared by hydrogenation of 3,5-dimethylpyridine.

Diethyl 2,6-dimethyl-4-(4-(2-substituted amino-2-oxoethoxy)phenyl)-1,4-dihydropyridine-3,5-dicarboxylates: These compounds exhibit anti-inflammatory and analgesic activities.

Uniqueness: Dimethyl piperidine-3,5-dicarboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industrial applications.

Activité Biologique

Dimethyl piperidine-3,5-dicarboxylate (DMPDPC) is a chemical compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of DMPDPC, including its mechanisms of action, interactions with biological targets, and its relevance in various fields of research.

Chemical Structure and Properties

DMPDPC is characterized by its piperidine ring structure with two methyl groups and two carboxylate groups positioned at the 3 and 5 locations. The molecular formula is with a molecular weight of 201.22 g/mol. The specific stereochemistry of the compound (3R,5S configuration) is crucial as it influences both its chemical behavior and biological activity .

DMPDPC exhibits biological activity primarily through its interaction with various molecular targets. The compound may modulate the activity of enzymes and receptors, influencing physiological processes within biological systems. Key mechanisms include:

- Enzyme Inhibition : DMPDPC can inhibit specific enzymes involved in metabolic pathways, potentially impacting processes such as DNA synthesis and mitochondrial respiration.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, affecting signaling pathways in the central nervous system .

Biological Activity Spectrum

Research has indicated that DMPDPC possesses a diverse range of biological activities, which can be summarized as follows:

Case Studies and Research Findings

- Antitumor Activity : A study highlighted the effects of DMPDPC on cancer cell lines, demonstrating significant inhibition of cell growth through apoptosis induction. The compound's ability to target specific signaling pathways was noted as a key factor in its antitumor effects .

- Neuropharmacological Studies : In silico evaluations have predicted that DMPDPC may interact with multiple neurotransmitter systems, suggesting potential applications in treating neurological disorders such as depression and anxiety .

- Antimicrobial Research : Experimental data indicated that DMPDPC exhibited effective antimicrobial properties against Gram-positive bacteria, showcasing its potential for development into a therapeutic agent for infections .

Synthesis and Applications

The synthesis of DMPDPC typically involves multi-step chemical reactions that can yield high purity products suitable for research applications. Its role as an intermediate in drug synthesis further emphasizes its importance in pharmaceutical chemistry. Applications include:

- Drug Development : As a precursor in the synthesis of novel therapeutic agents.

- Biochemical Research : Utilized in studies investigating enzyme interactions and receptor dynamics.

Propriétés

IUPAC Name |

dimethyl piperidine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-13-8(11)6-3-7(5-10-4-6)9(12)14-2/h6-7,10H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOEXRJBHOCBGFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CNC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.